molecular formula C13H15Cl2NO B2615906 (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 547697-08-5

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No. B2615906
CAS RN: 547697-08-5
M. Wt: 272.17
InChI Key: CSCRCRSRIZVFOR-BQYQJAHWSA-N
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Description

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide, also known as BDP, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. BDP belongs to the class of compounds known as enamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Zika Virus Inhibition

The compound (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, closely related to the specified chemical, has been identified as a potent inhibitor of Zika virus (ZIKV) replication. Through high-throughput screening, it was found to suppress RNA replication by preventing the formation of the membranous replication compartment in the endoplasmic reticulum. This discovery is significant due to the absence of vaccines or approved therapeutics for ZIKV, marking a critical step in developing treatments for future outbreaks and associated neurological complications or congenital malformations in pregnancy (Riva et al., 2021).

Synthesis and Properties of Stereoregular Polyamides

Another study explored the synthesis of stereoregular polyamides derived from L-Tartaric acid, using a process that involves compounds structurally similar to the specified chemical. These polyamides have significant potential due to their high crystallinity, melting range, affinity to water, and moderate optical activity, which can be crucial in various industrial applications (Bou, Iribarren, & Muñoz-Guerra, 1994).

Chalcone Derivative Synthesis

The synthesis of chalcone derivatives, which includes compounds similar to (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide, was demonstrated using the Claisen-Schmidt condensation reaction. These compounds have been characterized by various spectroscopic methods, and their molecular interactions have been quantified, indicating potential applications in materials science and pharmaceutical research (Salian et al., 2018).

Enaminones as Therapeutic Pharmacophores

Enaminones, which include structures similar to the specified compound, have been recognized for their therapeutic potential, including anticonvulsant properties. Further research has expanded their applications, uncovering a novel brain transport mechanism and paving the way for the synthesis of new derivatives with potential medical applications (Eddington et al., 2000).

properties

IUPAC Name

(E)-N-butan-2-yl-3-(2,6-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)8-7-10-11(14)5-4-6-12(10)15/h4-9H,3H2,1-2H3,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCRCRSRIZVFOR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide

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